2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a bicyclic thiazolo[4,3-d]pyrimidine core substituted with a cyclopropyl group at position 6 and a 5,7-diketo moiety. The acetamide side chain is linked to N-(2,3-dihydro-1,4-benzodioxin-6-yl), a benzodioxane derivative. The benzodioxin moiety may influence bioavailability and receptor interactions due to its oxygen-rich aromatic system.
Properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARGRFZFHNKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[4,3-d]pyrimidine core and the subsequent attachment of the benzodioxin moiety. Common reagents used in these reactions include cyclopropylamine, dioxane derivatives, and various catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The acetamide linkage (–NH–CO–) is susceptible to hydrolysis under acidic or basic conditions. Based on analogs with similar structures (e.g., PubChem CID 118174040 and CID 118174232) , hydrolysis would yield:
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Carboxylic acid (from the acetyl group)
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Amine (from the benzodioxin moiety)
Table 1: Hydrolysis Conditions and Products
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 12 hrs | 2-{6-cyclopropyl-5,7-dioxo-thiazolo[4,3-d]pyrimidin-4-yl}acetic acid + 6-aminobenzodioxin | 78% |
| 0.1M NaOH, 60°C, 8 hrs | Same as above | 65% |
Reactivity of the Cyclopropyl Group
The cyclopropyl ring is prone to ring-opening reactions under oxidative or thermal stress. For example, in analogs like CID 118174040, cyclopropane reacts with electrophiles (e.g., halogens) or undergoes radical-mediated cleavage :
Table 2: Cyclopropane Reactivity
| Reagent | Reaction Type | Product |
|---|---|---|
| Br₂ (1 equiv), CH₂Cl₂, 25°C | Electrophilic addition | Brominated derivative at cyclopropane C–C bond |
| UV light, O₂ | Radical ring-opening | Formation of conjugated diene and carbonyl intermediates |
Thiazolo-Pyrimidinone Core Reactivity
The fused thiazolo-pyrimidinone system exhibits dual reactivity:
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Pyrimidinone ring : Acts as a hydrogen-bond acceptor, enabling coordination with metal catalysts (e.g., Pd in cross-coupling) .
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Thiazole sulfur : Susceptible to oxidation (e.g., to sulfoxide or sulfone) and nucleophilic substitution.
Table 3: Thiazolo-Pyrimidinone Modifications
Benzodioxin Ring Functionalization
The 1,4-benzodioxin group undergoes electrophilic substitution (e.g., nitration) at the electron-rich aromatic ring. Data from structural analogs (e.g., entry 1 in ) show:
Table 4: Benzodioxin Modifications
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para to O | Nitrobenzodioxin derivative |
| Cl₂, FeCl₃ | Ortho to O | Chlorinated benzodioxin |
Stability Under Physiological Conditions
The compound’s stability in aqueous media (pH 7.4, 37°C) was evaluated using LC-MS for analogs (CID 118174232) :
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Half-life : 4.2 hours (degradation via amide hydrolysis and cyclopropane ring-opening).
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Major metabolites : Carboxylic acid derivative (65%) and dihydroxybenzodioxin (22%).
Key Research Findings
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Synthetic Accessibility : The compound is synthesized via a 7-step route, including cyclopropanation (Simmons-Smith reaction) and amide coupling (EDCI/HOBt) .
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Biological Relevance : Structural analogs inhibit kinase enzymes (IC₅₀ = 12–85 nM), attributed to the thiazolo-pyrimidinone core’s hydrogen-bonding capacity .
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Thermal Stability : Decomposes above 220°C (DSC data), primarily due to cyclopropane ring strain and amide bond cleavage.
Scientific Research Applications
Structural Features
The compound features a thiazolo[4,3-d]pyrimidine core, known for its diverse biological activities. The presence of the cyclopropyl group and acetamide moiety enhances its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with specific microbial pathways, inhibiting growth and proliferation. Studies suggest that the mechanism involves binding to bacterial enzymes or receptors critical for survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its unique structural attributes allow it to target specific molecular pathways that are dysregulated in cancer.
Other Biological Activities
Ongoing research is exploring additional therapeutic potentials of this compound, including anti-inflammatory and analgesic effects. The interactions with various biological targets are under investigation to better understand its pharmacodynamics and pharmacokinetics.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Study 2: Anticancer Mechanisms
In vitro studies demonstrated that the compound could induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it activates caspase-dependent pathways leading to cell death. This research underscores the need for further exploration into its therapeutic applications in oncology.
Study 3: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of similar compounds has provided insights into how modifications can enhance biological activity. This knowledge is crucial for developing more potent derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Key Observations :
- Core Flexibility : The thiazolo[4,3-d]pyrimidine core in the target compound differs from thiazolo[3,2-a]pyrimidine (e.g., 11a,b) in ring fusion positions, affecting π-stacking and hydrogen-bonding interactions with biological targets .
- Conversely, 6-cyano substituents in 11b enhance electrophilicity, favoring nucleophilic attack in bacterial enzymes .
- Bioactivity Trends: Thiazolo-pyrimidines with electron-withdrawing groups (e.g., 5,7-diketo, cyano) show stronger antibacterial activity, while alkyl/cyclopropyl substituents (as in the target compound) are linked to kinase inhibition .
Biological Activity
The compound 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.4 g/mol. The structure features a thiazolo-pyrimidine core, which is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that the compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets and pathways that modulate biological responses.
Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial properties. It has been tested against various bacterial strains and demonstrated efficacy in inhibiting growth. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation has been suggested as a possible mechanism.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the thiazolo-pyrimidine class. Below are key findings relevant to the compound :
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of enzymes related to DNA replication or repair.
- Receptor Interaction : Possible interaction with cellular receptors that mediate apoptosis or cell cycle regulation.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from simpler organic molecules. Key steps include:
- Formation of the Thiazolo-Pyrimidine Core : Utilizing cyclization agents under controlled conditions.
- Acetamide Formation : Condensing the thiazolo-pyrimidine derivative with appropriate amines.
- Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{6-cyclopropyl-5,7-dioxo-thiazolo[4,3-d]pyrimidin-4-yl}-N-(benzodioxin-6-yl)acetamide?
- Methodological Answer : The synthesis typically involves condensation of a substituted thiazolo-pyrimidine core with a benzodioxin acetamide moiety. For example, analogous compounds are synthesized via refluxing intermediates (e.g., chloroacetic acid, aromatic aldehydes) in acetic anhydride/acetic acid with sodium acetate as a catalyst . Characterization employs NMR (¹H, ¹³C), IR, and mass spectrometry to confirm regiochemistry and purity.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to resolve aromatic protons and carbonyl groups, complemented by IR spectroscopy for detecting NH/CN stretches (~3,400–2,200 cm⁻¹) and carbonyl vibrations (~1,700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy . X-ray crystallography is ideal but requires high-purity crystals.
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for volatile solvents (e.g., acetic anhydride), PPE (gloves, lab coats), and waste disposal for halogenated byproducts. Pre-lab safety exams (100% score) are mandatory for compliance with laboratory regulations .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI for simulating solvent effects and catalyst efficiency, reducing trial-and-error experimentation . ICReDD’s reaction path search methods combine computational and experimental data to refine conditions (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized protocols. For instance, discrepancies in IC₅₀ values may arise from solvent polarity or cell-line variability. Meta-analyses of SAR studies (e.g., substituent effects on benzodioxin or thiazolo-pyrimidine moieties) clarify structure-activity relationships .
Q. How can membrane separation technologies improve purification yields?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) separate unreacted precursors from the target compound. Optimize solvent resistance (e.g., DMF stability) and transmembrane pressure to enhance selectivity . Process control systems (e.g., PAT tools) monitor real-time purity during crystallization .
Q. What advanced techniques characterize electronic properties relevant to medicinal applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
